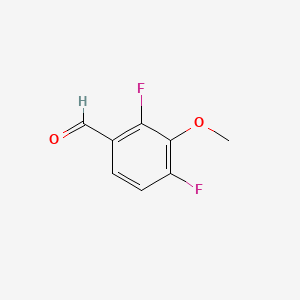

2,4-Difluoro-3-methoxybenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from non-aromatic precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps, beginning with the reaction of [13C]-labelled methyl iodide with glutaric monomethyl ester chloride, followed by cyclisation and aromatisation to form 1,3-dimethoxybenzene. Further chemical transformations including formylation, Baeyer–Villiger oxidation, hydrolysis, and methylation were used to introduce additional functional groups and achieve the desired structure . Similarly, the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes involved a regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, demonstrating the potential for selective functional group manipulation on the benzaldehyde core .

Molecular Structure Analysis

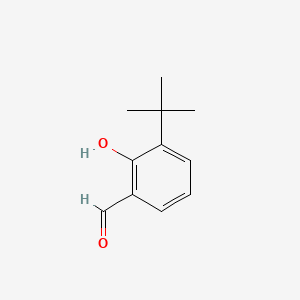

The molecular structure of related compounds has been investigated using various spectroscopic techniques and crystallography. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes was determined, revealing the geometry around the metal centers and the coordination mode of the ligand . These studies provide a foundation for predicting the molecular structure of 2,4-difluoro-3-methoxybenzaldehyde, which would likely exhibit a planar aromatic ring system with substituents affecting the electronic distribution and reactivity.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various organic transformations. The synthesis of isotopically labelled benzaldehydes includes steps such as ortho-formylation and selective demethylation, which are relevant for modifying the substituents on the aromatic ring . The reductive alkylation method used in the synthesis of alkyl-substituted benzaldehydes demonstrates the potential for selective C-H bond activation and substitution reactions . These reactions are indicative of the types of chemical transformations that 2,4-difluoro-3-methoxybenzaldehyde might undergo, such as nucleophilic addition at the carbonyl group or electrophilic aromatic substitution influenced by the electron-withdrawing fluoro groups and the electron-donating methoxy group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-difluoro-3-methoxybenzaldehyde are not directly reported, the properties of structurally similar compounds can provide insights. The presence of methoxy and fluoro substituents will influence the compound's boiling point, solubility, and reactivity. The electron-withdrawing effect of the fluoro groups will affect the electrophilic character of the carbonyl carbon, while the methoxy group will contribute to the overall electron density of the aromatic ring. Spectroscopic techniques such as FT-IR, UV–Vis, and NMR can be used to characterize the compound and investigate its electronic structure, as demonstrated in the study of the isothiosemicarbazone derivatives .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Chemical Investigations

Research has explored various derivatives of vanillin, such as 4-hexyloxy-3-methoxybenzaldehyde, using spectroscopic and quantum chemical methods. These studies involve the analysis of molecular structures and properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-visible spectra. This research has applications in understanding the molecular behavior and properties of similar compounds (Abbas, Gökce, & Bahçelī, 2016).

Synthesis and Applications in Medicinal Chemistry

Studies have focused on synthesizing various fluoro-substituted benzaldehydes and their applications in medicinal chemistry. For example, the synthesis of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties, involves the use of fluorinated benzaldehydes. Such research contributes to the development of new anticancer drugs (Lawrence et al., 2003).

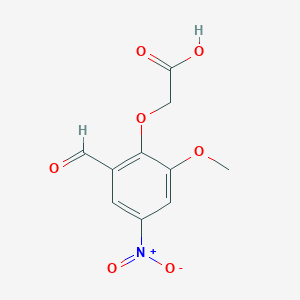

Solid Phase Organic Synthesis

In the field of solid phase organic synthesis, electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been investigated for use as linkers. These studies are crucial for the development of new methods in organic synthesis, contributing to the efficiency and scalability of chemical processes (Swayze, 1997).

Molecular and Vibrational Dynamics

Research into the molecular and vibrational dynamics of methoxybenzaldehydes, including 2-methoxy- and 4-methoxybenzaldehyde, has been conducted using spectroscopy and density functional theory (DFT) calculations. These studies provide insights into the molecular behavior of these compounds in various states and conditions, contributing to the understanding of their properties in different environments (Ribeiro-Claro et al., 2021).

Flavour and Fragrance Industry Applications

The safety and applications of hydroxy-methoxybenzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, in the flavor and fragrance industry have been evaluated. These compounds are used for their aroma and taste-modifying properties in various food and cosmetic products (Younes et al., 2021).

Antimicrobial and Antifungal Activities

Studies have shown that certain hydroxy-methoxybenzaldehydes possess antimicrobial and antifungal activities. For example, compounds derived from 2-hydroxy-4-methoxybenzaldehyde have shown significant efficacy against certain pathogens, contributing to the exploration of new antimicrobial agents (Harohally et al., 2017).

Organic Reaction Chemistry

Research in organic reaction chemistry has explored the use of methoxybenzaldehydes in various chemical reactions. For instance, studies on the paired electrolysis of methoxybenzaldehydes demonstrate their potential in synthesizing valuable chemicals efficiently and sustainably (Sherbo et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is used as a laboratory reagent and an intermediate in pharmaceutical industries , suggesting it may interact with a variety of molecular targets.

Mode of Action

Benzaldehyde derivatives are known to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the compound’s targets.

Biochemical Pathways

It’s worth noting that benzaldehyde derivatives can influence a variety of biochemical processes, depending on their specific targets .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, influencing its pharmacological effects.

Result of Action

As a laboratory reagent and pharmaceutical intermediate, its effects would likely depend on the specific context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-methoxybenzaldehyde. Factors such as temperature, pH, and the presence of other compounds could potentially affect its reactivity and stability .

Eigenschaften

IUPAC Name |

2,4-difluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEXKEWRNDNTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395495 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methoxybenzaldehyde | |

CAS RN |

870837-66-4 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870837-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)